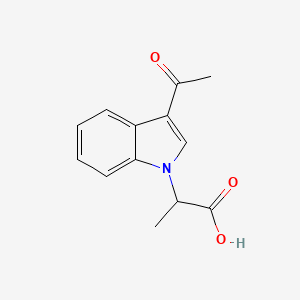

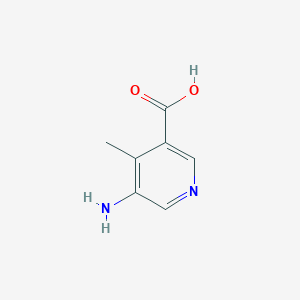

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

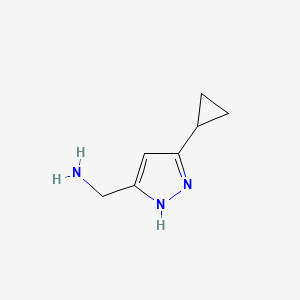

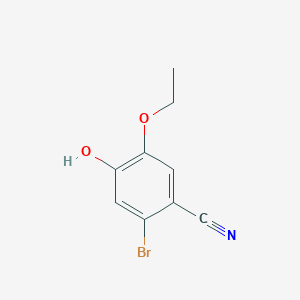

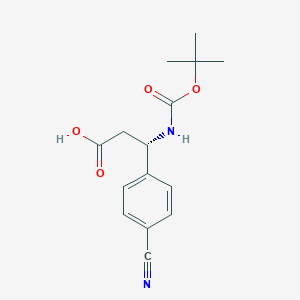

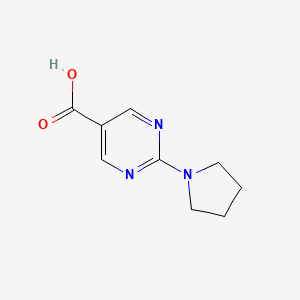

The compound of interest, 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This structure is significant in medicinal chemistry due to its potential biological activity and its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a method for synthesizing pyrrolidin-1-yl derivatives of pyrimidines and purines was reported, where the phosphonomethoxy group was introduced as a phosphate mimic . Additionally, a one-pot synthesis approach was used to create 2,3-disubstituted pyrrolidines from alpha-amino acid carbamates or amides, which involved oxidative decarboxylation and beta-iodination . These methods highlight the versatility of pyrrolidine synthesis and its adaptability to incorporate various functional groups, including the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as seen in a study where the orientation of the pyridine ring was at a significant angle with respect to the pyrimidine ring in a benzene-1,3,5-tricarboxylic acid complex . This suggests that the spatial arrangement of the rings in 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid could also be critical for its chemical properties and interactions.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For example, pyrrole-2-carboxylic acid was used as a ligand in Cu-catalyzed reactions to monoarylate anilines with aryl iodides and bromides, demonstrating the reactivity of pyrrolidine carboxylic acids in cross-coupling reactions . This reactivity could be relevant for further functionalization of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and pyrimidine derivatives can be influenced by their substituents and structural conformation. The presence of carboxylic acid groups, as seen in related compounds, can lead to the formation of hydrogen bonds, which are crucial for the compound's solubility and crystal structure . These properties are essential for the compound's potential applications in drug design and synthesis.

Applications De Recherche Scientifique

Synthesis and Biological Activity Prediction

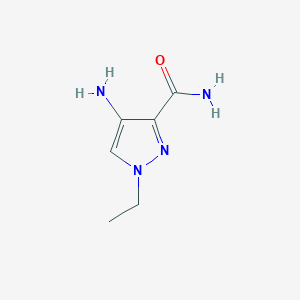

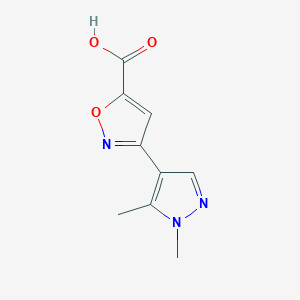

- Synthesis of Novel Compounds: A study by Kharchenko, Detistov, and Orlov (2008) presented a method for synthesizing novel compounds using 5-oxopyrrolidine-3-carboxylic acids, which led to the formation of bicyclic systems similar to 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid. The biological activity of these compounds was predicted using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).

Application in Organic Synthesis

- Biotransformation in Organic Synthesis: Chen et al. (2012) reported the use of pyrrolidine-2,5-dicarboxamides in organic synthesis. The study demonstrated the catalytic resolution and desymmetrization of these compounds, leading to the synthesis of pyrrolidine-derived acids, which are structurally related to 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (Chen et al., 2012).

Synthesis Methods

- Development of Synthesis Methods: Research by Smolobochkin et al. (2019) involved developing methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which are closely related to 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid. This research contributed to the understanding of the synthesis process of similar compounds (Smolobochkin et al., 2019).

Medicinal Chemistry

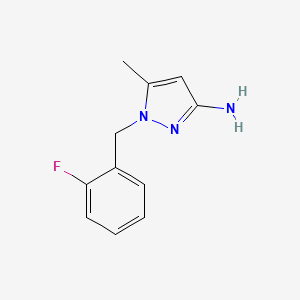

- Design and Synthesis of Influenza Neuraminidase Inhibitors: Wang et al. (2001) described the synthesis of compounds containing pyrrolidine cores, such as 2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, which exhibit potent inhibition against influenza neuraminidase. These findings highlight the potential pharmaceutical applications of related pyrrolidine compounds (Wang et al., 2001).

Structural and Conformational Studies

- Investigating Molecular Structure: Rajam et al. (2017) conducted a study on pyrimidines, including an examination of the structural and conformational aspects of pyrimidine derivatives. Understanding the structural characteristics of such compounds can inform research on related pyrrolidine derivatives (Rajam et al., 2017).

Safety And Hazards

This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, contact a poison center or doctor. If inhaled, move the victim to fresh air and keep at rest .

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCKZNRVNLERF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425085 |

Source

|

| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | |

CAS RN |

253315-06-9 |

Source

|

| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.